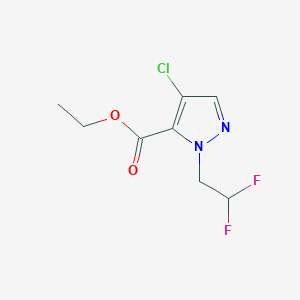

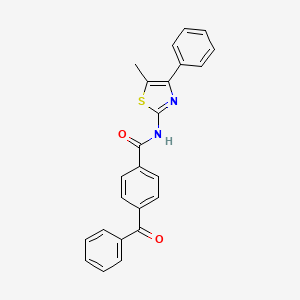

![molecular formula C7H5ClN2O B2872884 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one CAS No. 1393555-72-0](/img/structure/B2872884.png)

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H7ClN2 . It is a solid substance and has a molecular weight of 154.6 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Analgesic and Sedative Agent Research

This compound has been studied for its potential use as an analgesic and sedative agent . The pyrrolopyridine derivatives, which include this compound, have shown promising results in treating diseases related to the nervous system due to their pharmacological properties.

Antidiabetic Activity

Research indicates that derivatives of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one may be effective in reducing blood glucose levels . This could lead to applications in the prevention and treatment of conditions such as type 1 diabetes, obesity-related diabetes, and other metabolic disorders.

Antimycobacterial Applications

The compound’s derivatives have also been explored for their antimycobacterial activities , which could make them valuable in the research and development of new treatments for bacterial infections, including tuberculosis.

Antiviral Research

There is evidence to suggest that the compound has antiviral properties , which could be crucial in the development of new antiviral medications, especially in the face of emerging viral diseases.

Antitumor and Anticancer Studies

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one and its derivatives have been found to exhibit antitumor activities . They are being studied for their potential use in cancer treatment, particularly as inhibitors of abnormal cell growth.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

This compound has been identified as a potential inhibitor of HPK1 , which is significant since HPK1 is involved in the regulation of immune responses and may have implications in the treatment of cancer and autoimmune diseases.

Cardiovascular Disease Research

Due to its potential impact on blood glucose levels, the compound may also find application in the treatment of cardiovascular diseases , where managing blood glucose is a critical component of therapy.

Biochemical Research Tool

In biochemistry research, this compound serves as a valuable tool for studying biochemical pathways and processes due to its reactivity and the ability to form various derivatives .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit hematopoietic progenitor kinase 1 (hpk1) , which plays a crucial role in immune responses and cancer.

Mode of Action

Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its target protein (such as hpk1) and modulate its activity .

Biochemical Pathways

If it indeed targets hpk1, it could potentially influence pathways related to immune response and cell proliferation .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Similar compounds have shown potential in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes , and in the treatment of visceral leishmaniasis (VL), a parasitic disease .

properties

IUPAC Name |

6-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUIGGTZXHKGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(C=C2C(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393555-72-0 |

Source

|

| Record name | 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

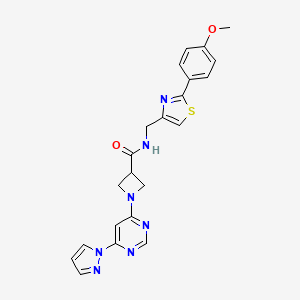

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)

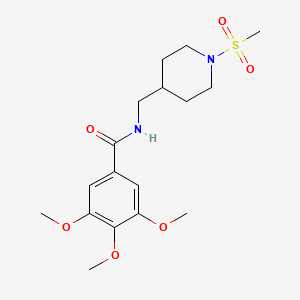

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

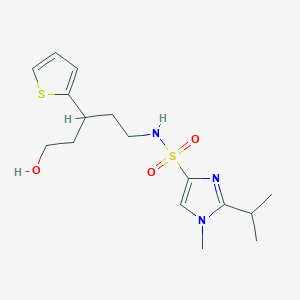

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)

![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)

![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2872821.png)